molecular formula C12H10O4S B8789096 4-phenoxybenzenesulfonic Acid CAS No. 20241-57-0

4-phenoxybenzenesulfonic Acid

Cat. No. B8789096
M. Wt: 250.27 g/mol
InChI Key: MYPXYQMABPTFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524194B2

Procedure details

To a solution of diphenyl ether 1a (2.00 g, 11.8 mmol) in dry CH2Cl2 (30 mL) under an argon atmosphere at 0° C., was added chlorosulphonic acid (0.80 mL, 11.8 mmol). The reaction mixture was stirred for 2 h at 0° C. The solvent was evaporated at room temperature and the residue dried overnight under vacuum to give the corresponding 4-phenoxybenzenesulphonic acid (2a) as pink oil. Compound 2a was used for the next reaction without further work-up.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:15]([OH:18])(=[O:17])=[O:16]>C(Cl)Cl>[O:7]([C:1]1[CH:2]=[CH:3][C:4]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0.8 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at room temperature
CUSTOM
Type
CUSTOM
Details
the residue dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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